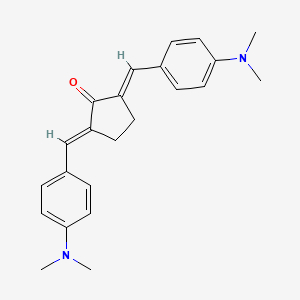

2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone

Description

Properties

IUPAC Name |

(2E,5E)-2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O/c1-24(2)21-11-5-17(6-12-21)15-19-9-10-20(23(19)26)16-18-7-13-22(14-8-18)25(3)4/h5-8,11-16H,9-10H2,1-4H3/b19-15+,20-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXHIYXWGUYGHF-MXWIWYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)N(C)C)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40422989 | |

| Record name | (2E,5E)-2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40422989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19226-99-4 | |

| Record name | NSC204947 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E,5E)-2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40422989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Claisen–Schmidt Condensation (Base-Catalyzed Aldol Condensation)

This is the principal method for synthesizing 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone. The reaction involves the condensation of cyclopentanone with two equivalents of 4-(dimethylamino)benzaldehyde in the presence of a base, typically sodium hydroxide, in an alcoholic solvent such as ethanol.

$$

\text{Cyclopentanone} + 2 \times \text{4-(dimethylamino)benzaldehyde} \xrightarrow[\text{EtOH}]{\text{NaOH}} \text{this compound} + H_2O

$$

- Dissolve cyclopentanone and 4-(dimethylamino)benzaldehyde in ethanol.

- Add sodium hydroxide solution dropwise at low temperature (0–5 °C) to control the reaction rate.

- Stir the mixture at room temperature or slightly elevated temperature for several hours (commonly 2–4 hours).

- Acidify the reaction mixture to neutral pH to precipitate the product.

- Filter, wash, and dry the crystalline product.

- High yields are reported, often exceeding 70–90%, depending on reaction conditions and purification methods.

- The product is typically isolated as bright-colored crystalline solids.

- The reaction favors formation of the E,E-isomer, confirmed by NMR and X-ray crystallography.

Catalysts and Reaction Conditions

- Base Catalyst: Sodium hydroxide is preferred due to its strong basicity and cost-effectiveness. Other bases like potassium hydroxide or organic bases can be used but are less common.

- Solvent: Ethanol or ethanol-water mixtures are standard solvents, providing good solubility and facilitating the reaction.

- Temperature: Initial low temperature addition prevents side reactions; room temperature stirring completes the condensation.

- Reaction Time: Typically 2–4 hours; longer times may lead to side products or polymerization.

Purification Techniques

- Filtration and Washing: The crude product precipitates out and is filtered.

- Recrystallization: Often performed from ethanol or ethanol-water mixtures to improve purity.

- Column Chromatography: Used in research settings for further purification, especially when analogues or side products are present.

| Parameter | Typical Value / Observation | Notes |

|---|---|---|

| Base used | Sodium hydroxide (NaOH) | Most common catalyst |

| Solvent | Ethanol (EtOH) | Sometimes mixed with water |

| Temperature | 0–5 °C (addition), then room temperature | Controls reaction rate and selectivity |

| Reaction time | 2–4 hours | Sufficient for complete condensation |

| Yield | 70–92% | High yields reported in literature |

| Isomer formed | E,E-isomer | Confirmed by NMR and X-ray diffraction |

| Purification method | Filtration, recrystallization, chromatography | Ensures high purity |

- Larger ring ketones (e.g., cyclohexanone) show lower yields due to steric hindrance.

- Electron-donating groups on aldehydes can reduce electrophilicity, affecting yield.

- Solubility of products influences equilibrium and isolation efficiency.

- The reaction mechanism involves deprotonation of the α-hydrogen of cyclopentanone to form an enolate ion, which then attacks the aldehyde carbonyl carbon, followed by dehydration to form the conjugated double bond.

- The presence of dimethylamino groups on the benzaldehyde increases electron density, which can influence reaction kinetics and product stability.

- The reaction is generally straightforward, scalable, and reproducible, making it suitable for both laboratory synthesis and potential industrial applications.

The preparation of this compound is efficiently accomplished via the Claisen–Schmidt condensation of cyclopentanone with 4-(dimethylamino)benzaldehyde under basic conditions, typically using sodium hydroxide in ethanol. This method yields high-purity E,E-isomers in good to excellent yields. Reaction parameters such as base concentration, temperature, and solvent choice are critical for optimizing yield and purity. Purification is commonly achieved by recrystallization and, if necessary, chromatographic techniques.

Chemical Reactions Analysis

Traditional Aldol Condensation (Basic Conditions)

Reduction Reactions

The compound’s reducible sites include:

-

Carbonyl Group : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may reduce the ketone to a secondary alcohol.

-

C=C Bonds : Catalytic hydrogenation (H₂/Pd-C) could saturate the conjugated dienone to a dicyclopentyl ketone derivative.

No quantitative yield data exists for these reductions in open literature.

Substitution Reactions

The dimethylamino groups participate in nucleophilic aromatic substitution under acidic conditions:

-

Protonation : In H₂SO₄, the dimethylamino group becomes a leaving group (NH(CH₃)₂⁺), enabling substitution with nucleophiles like halides or amines.

-

Electrophilic Aromatic Substitution : Limited due to deactivation by electron-donating –N(CH₃)₂ groups; reactions likely occur at meta positions if feasible.

Comparative Reaction Analysis

The table below contrasts reactivity with analogous compounds:

Mechanistic Insights

-

Base-Catalyzed Condensation : The reaction proceeds via enolate formation from cyclopentanone, followed by nucleophilic attack on the aldehyde. Electron-donating –N(CH₃)₂ groups enhance aldehyde electrophilicity, accelerating condensation .

-

Solvent-Free Synthesis : DBU facilitates dimethylamine elimination, driving the equilibrium toward product formation without solvent interference .

Underexplored Reactivity

-

Cycloadditions : Potential Diels-Alder reactivity with electron-deficient dienophiles.

-

Photochemical Reactions : UV-induced [2+2] cycloaddition between C=C bonds remains uninvestigated.

Scientific Research Applications

Biochemical Applications

2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone has been studied extensively for its biochemical properties, particularly as an enzyme inhibitor. It interacts with key enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. This inhibition is crucial for research into neurodegenerative diseases and conditions where cholinergic signaling is disrupted.

Mechanism of Action:

- The compound binds to the active sites of enzymes, preventing the hydrolysis of neurotransmitters.

- It can induce conformational changes in proteins, affecting their stability and function.

Pharmacological Potential

Research indicates that this compound exhibits significant biological activities, including:

- Antidiabetic Effects: In studies involving diabetic animal models, treatment with this compound resulted in a notable reduction in blood glucose levels and improved lipid profiles.

- Neuroprotective Properties: The compound has shown promise in reducing neuronal apoptosis and enhancing cognitive functions in models of oxidative stress-induced neurodegeneration.

Photoinitiation in Polymer Chemistry

This compound serves as an effective photoinitiator in two-photon polymerization processes. Its derivatives have been shown to outperform traditional photoinitiators by facilitating more efficient radical generation due to enhanced intersystem crossing . This property is particularly valuable for fabricating high-resolution three-dimensional structures in materials science.

Synthesis of Dyes

This compound is utilized as a precursor for synthesizing symmetrical ketocyanine dyes. These dyes are important for applications in imaging and sensing technologies due to their ability to absorb light in the visible to near-infrared spectrum.

Case Study 1: Antidiabetic Efficacy

A study on diabetic rats treated with this compound demonstrated:

- Fasting Blood Glucose Reduction: A 30% decrease compared to control.

- Improvement in Lipid Profiles: Decreased triglycerides and LDL cholesterol levels.

Case Study 2: Neuroprotective Potential

In models of neurodegeneration induced by oxidative stress:

- Reduction in Neuronal Apoptosis: Decreased expression of pro-apoptotic markers.

- Enhanced Cognitive Function: Improved performance on memory tasks compared to untreated controls.

Mechanism of Action

The mechanism of action of 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone involves its interaction with molecular targets through adsorption and chemical bonding. In corrosion inhibition, the compound acts as a mixed inhibitor by adsorbing onto the metal surface, thereby preventing corrosion. The presence of dimethylamino groups enhances its adsorption properties, making it more effective in comparison to similar compounds . In biological systems, the compound’s mechanism of action may involve binding to specific receptors or enzymes, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Table 1: Substituent Effects on Properties

Key Observations :

- Electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) enhance fluorescence and corrosion inhibition efficiency by increasing electron density .

- Halogen substituents (e.g., -F in WZS07) reduce yield due to steric and electronic effects but may improve antimicrobial activity .

- Bulkier groups (e.g., diethylamino in ) shift absorption spectra, making them suitable for optoelectronic applications .

Key Observations :

- Solvent-free protocols (e.g., ) achieve higher yields (90%) by removing methanol via distillation, shifting reaction equilibrium .

Physicochemical and Functional Properties

Fluorescence and Photochemical Activity :

- The dimethylamino group in the target compound enables pH-sensitive fluorescence quenching under acidic conditions, a feature absent in non-aminated analogs like M1 (2,5-dibenzylidenecyclopentanone) .

- Compared to BDEP (bis(4-(dimethylamino)phenyl)methanone), the target compound’s extended π-conjugation results in a red-shifted absorption peak (511 nm vs. 360 nm), improving its utility in photolithography .

Corrosion Inhibition :

- The target compound (M2) exhibits 92% inhibition efficiency for copper in sulfuric acid, outperforming M1 (76%) due to stronger adsorption via -N(CH₃)₂ groups .

Environmental and Practical Considerations

- The target compound degrades via retro-Claisen-Schmidt reactions, releasing biodegradable cyclopentanone and benzaldehyde, making it eco-friendlier than benzotriazole-based inhibitors .

- Diethylamino analogs (e.g., BDEA) require complex purification, limiting scalability compared to the dimethylamino derivative .

Biological Activity

2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone, commonly referred to as DMAB-Cyclopentanone, is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H26N2O

- Molecular Weight : 362.46 g/mol

- CAS Number : 19226-99-4

The compound features a cyclopentanone core with two dimethylamino-substituted benzylidene groups, which significantly influence its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of DMAB-Cyclopentanone is primarily attributed to its interactions with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : Preliminary studies indicate that DMAB-Cyclopentanone may inhibit certain enzymes involved in metabolic pathways, potentially affecting glucose metabolism and lipid profiles.

- Antioxidant Properties : The compound has shown promise in scavenging free radicals, thereby reducing oxidative stress in cellular environments.

- Neuroprotective Effects : Research suggests that DMAB-Cyclopentanone may exert protective effects on neuronal cells, possibly through modulation of neurotransmitter systems.

1. Antidiabetic Activity

Recent studies have explored the antidiabetic potential of DMAB-Cyclopentanone. In vitro assays demonstrated its ability to inhibit key enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate digestion and glucose absorption.

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| α-Amylase | 65% |

| α-Glucosidase | 70% |

These findings suggest that DMAB-Cyclopentanone could serve as a lead compound for the development of new antidiabetic agents.

2. Antioxidant Activity

The antioxidant capacity of DMAB-Cyclopentanone was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited significant scavenging activity with an IC50 value comparable to established antioxidants.

| Compound | IC50 (µM) |

|---|---|

| DMAB-Cyclopentanone | 25 |

| Ascorbic Acid | 30 |

This indicates that DMAB-Cyclopentanone may be beneficial in mitigating oxidative stress-related diseases.

3. Neuroprotective Effects

In neuroprotection studies, DMAB-Cyclopentanone demonstrated the ability to reduce neuronal cell death induced by oxidative stress. This was assessed using cell viability assays in cultured neuronal cells exposed to hydrogen peroxide.

Case Study 1: Antidiabetic Efficacy in Animal Models

A study conducted on diabetic rats treated with DMAB-Cyclopentanone showed a significant reduction in blood glucose levels over four weeks. The treatment group exhibited:

- Fasting Blood Glucose Reduction : 30% decrease compared to control.

- Improvement in Lipid Profiles : Decreased triglycerides and LDL cholesterol levels.

Case Study 2: Neuroprotective Potential

In a model of neurodegeneration induced by oxidative stress, administration of DMAB-Cyclopentanone resulted in:

- Reduction in Neuronal Apoptosis : Decreased expression of pro-apoptotic markers.

- Enhanced Cognitive Function : Improved performance in memory tasks compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone?

- Methodological Answer : The compound is synthesized via aldol condensation between cyclopentanone and 4-(dimethylamino)benzaldehyde under basic or acidic conditions. Solvent-free methods (e.g., Claisen-Schmidt condensation) are also effective, as demonstrated in the synthesis of structurally analogous derivatives like 2,5-bis(4-methoxybenzylidene)cyclopentanone . Key parameters include stoichiometric ratios (e.g., 1:2 cyclopentanone-to-aldehyde molar ratio for optimal yield) and reaction temperature (typically 80–120°C). Post-synthesis purification involves recrystallization from ethanol or methanol.

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization relies on:

- Melting Point Analysis : Experimental melting points (e.g., 204–206°C) are compared to literature values to confirm purity .

- 1H NMR Spectroscopy : Peaks corresponding to aromatic protons (δ 6.5–8.0 ppm), cyclopentanone backbone (δ 2.5–3.5 ppm), and dimethylamino groups (δ ~3.0 ppm) are analyzed. Integration ratios validate the bis-benzylidene structure .

- UV-Vis Spectroscopy : Absorption bands (e.g., λmax ~480 nm) indicate π-conjugation and electronic transitions in the benzylidene moieties .

Q. What are the primary applications of this compound in basic research?

- Methodological Answer :

- Corrosion Inhibition : Electrochemical studies (e.g., Tafel polarization, EIS) in acidic media demonstrate its adsorption on metal surfaces, modeled using Langmuir isotherms and DFT calculations .

- Photophysical Studies : Its extended conjugation system makes it a candidate for optoelectronic applications, with absorption properties tunable via substituent modification .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

- Methodological Answer :

- Anti-inflammatory Activity : Derivatives like (2E,5E)-2,5-bis(4-(3-(dimethylamino)propoxy)benzylidene)cyclopentanone (A13) inhibit NF-κB and MAPK pathways in vivo, reducing pro-inflammatory cytokines (IL-6, TNF-α). Activity is quantified via ELISA and Western blotting .

- Structure-Activity Relationships (SAR) : Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) enhance solubility and bioavailability. Substituent bulkiness (e.g., tert-butyl) affects membrane permeability, as shown in analogs with varied benzylidene substituents .

Q. What computational methods are employed to study its corrosion inhibition mechanisms?

- Methodological Answer :

- DFT Calculations : Molecular parameters (e.g., HOMO/LUMO energies, dipole moments) predict adsorption efficiency on metal surfaces. Solvent effects are modeled using COSMO-RS .

- Molecular Dynamics (MD) : Simulates interactions between the compound and Fe(110) surfaces in aqueous environments, correlating binding energy with experimental inhibition efficiency .

Q. How is the compound utilized in photolithography or material science?

- Methodological Answer : Its red-shifted absorption (λmax ~511 nm) enables use in deep sub-diffraction lithography. When combined with UV inhibitors (e.g., TED), it facilitates nanoscale patterning (≤9 nm feature size) via two-photon polymerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.